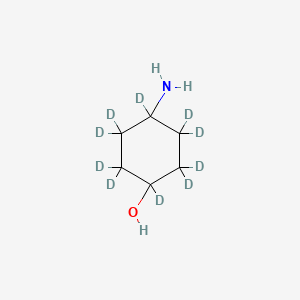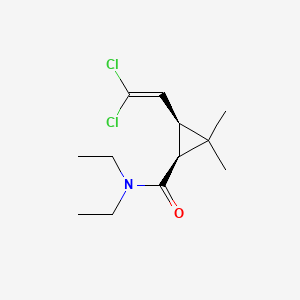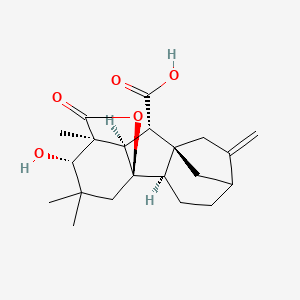
Piperazonifil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which Piperazonifil is a part of, has been studied extensively. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of Piperazonifil is characterized by its molecular formula C25H34N6O4 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Physical And Chemical Properties Analysis
Piperazonifil has a molecular weight of 482.6 g/mol . Detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current search results.Aplicaciones Científicas De Investigación
Prazosin Hydrochloride : A synthetic piperazine derivative with hypotensive antiadrenergic properties, Prazosin Hydrochloride is used for treating heart failure, hypertension, pheochromocytoma, Raynaud's syndrome, prostatic hypertrophy, and urinary retention (Armstrong, 2020).
Muscarinic Acetylcholine Receptor Antagonist Activity : Piperazine-triazole derivatives have shown promising results in blocking muscarinic acetylcholine receptors, which could be relevant for treating various conditions (Acharya et al., 2021).
Neuromuscular System of Ascaris lumbricoides : Piperazine is commonly used for treating ascariasis, leading to flaccid paralysis of the parasites (Castillo et al., 1963).
Pyridinylpiperazines as Alpha 2-Adrenoceptor Antagonists : These derivatives show significant potential as alpha 2-adrenoceptor antagonists, indicating applications in neurological disorders (Saari et al., 1983).
Piperazine Derivatives in Therapeutics : These compounds are used in various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents (Rathi et al., 2016).
Metabolism and Excretion of Diethylcarbamazine : This study explores the metabolism and excretion pathways of diethylcarbamazine, a derivative of piperazine (Bangham, 1955).
Piperazine-Based Antipsychotic Agents : 1,2-Benzisothiazol-3-yl and 1,2-benzisoxazol-3-yl piperazine derivatives have been evaluated for their antipsychotic activity, showing promising results in CNS tests (Yevich et al., 1986).
Filfil daraz (Piper longum) : This herb, also known as long pepper, has been used in traditional medicine for various disorders and contains multiple active phytoconstituents, including alkaloids like piperine (Ara et al., 2021).
Prazosin Metabolism Study : This research reinvestigated the in vivo metabolism of prazosin in rats, revealing new metabolic pathways and phase I and II metabolites (Erve et al., 2008).
α1-Adrenoceptor Antagonists for Cancer Treatment : The role of α-adrenoceptor antagonists, including quinazoline and piperazine-based drugs, in the potential treatment of prostate and other cancers was evaluated (Batty et al., 2016).
Propiedades
IUPAC Name |
5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-1-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGGLXGGJBYFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazinonafil | |
CAS RN |
1335201-04-1 |
Source


|
| Record name | Piperazinonafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335201041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERAZINONAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0G2Z1MZ74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)


